Alfuzosin Hydrochloride

Catalog No.
S517951
CAS No.
81403-68-1
M.F
C19H28ClN5O4
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfuzosin Hydrochloride

CAS Number

81403-68-1

Product Name

Alfuzosin Hydrochloride

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride

Molecular Formula

C19H28ClN5O4

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N

SMILES

Array

Synonyms

Alfetim, alfusozine, alfuzosin, alfuzosin hydrochloride, alphuzosine, Benestan, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide, Urion, UroXatral, Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

The exact mass of the compound Alfuzosin Hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Alfuzosin Hydrochloride (CAS: 81403-68-1) is a highly soluble quinazoline-derivative and a non-subtype-selective α1-adrenergic receptor antagonist. In pharmaceutical and chemoinformatics contexts, it is primarily procured for its distinct 'functional uroselectivity,' which allows it to target lower urinary tract smooth muscle without the severe systemic hemodynamic effects typical of other non-selective agents. Its hydrochloride salt form provides an aqueous solubility of 85 mg/mL, making it a critical precursor for developing extended-release hydrophilic matrix formulations that prevent rapid Cmax spikes and subsequent hypotensive events [1].

Procuring generic in-class substitutes or alternative forms of Alfuzosin severely compromises experimental and formulation integrity. Substituting Alfuzosin Hydrochloride with other quinazolines like Doxazosin or Terazosin introduces profound systemic hypotension in in vivo models, confounding urogenital smooth muscle data and requiring complex dose titration [1]. Conversely, substituting with Tamsulosin introduces an α1A subtype bias and high rates of ejaculatory dysfunction, altering reproductive pharmacology baselines [2]. Furthermore, attempting to use Alfuzosin free base instead of the hydrochloride salt results in a near-total loss of aqueous processability (<1 mg/mL solubility), causing critical failures in dissolution assays and extended-release matrix manufacturing .

Aqueous Solubility and Formulation Processability

The hydrochloride salt of Alfuzosin provides an aqueous solubility of 85 mg/mL at 25°C, whereas the free base form is practically insoluble (<1 mg/mL) in water. This high solubility is an absolute prerequisite for integration into hydroxypropyl methylcellulose (HPMC) extended-release matrices, which depend on controlled hydration and dissolution to maintain steady-state pharmacokinetics .

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data85 mg/mL (Alfuzosin Hydrochloride)
Comparator Or Baseline<1 mg/mL (Alfuzosin Free Base)
Quantified Difference>85-fold increase in aqueous solubility
ConditionsStandard aqueous media at 25°C

Procuring the HCl salt is mandatory for aqueous-based in vitro assays and the manufacturing of sustained-release dosage forms.

Receptor Subtype Affinity Profile for Pharmacological Baselines

Unlike modern subtype-selective antagonists, Alfuzosin Hydrochloride demonstrates near-equal affinity across α1-adrenoceptor subtypes, with Ki values of 2.4 nM for α1A and 1.4 nM for α1B. In contrast, Tamsulosin is highly selective, binding to α1A with at least 15-fold greater affinity than α1B [1]. This makes Alfuzosin HCl a strictly non-selective baseline control when evaluating novel subtype-specific ligands.

Evidence DimensionReceptor Subtype Selectivity Ratio (α1A vs α1B)
Target Compound DataNon-selective (Ki 2.4 nM vs 1.4 nM)
Comparator Or BaselineTamsulosin (>15-fold selectivity for α1A)
Quantified DifferenceAbsence of subtype bias in Alfuzosin compared to Tamsulosin
ConditionsRadioligand competitive binding assay in transfected HEK293 cells

Buyers developing novel subtype-selective adrenoceptor drugs require Alfuzosin HCl as a validated, non-selective benchmarking standard.

Functional Uroselectivity and Hemodynamic Stability

Despite its non-selective receptor binding profile, Alfuzosin Hydrochloride exhibits functional uroselectivity in vivo. When compared to Doxazosin, which causes significant reductions in systemic blood pressure and requires strict dose titration, Alfuzosin effectively lowers urethral pressure without crossing the threshold for severe hypotensive events [1]. This tissue-specific partitioning allows for clean urogenital smooth muscle data without cardiovascular confounding.

Evidence DimensionSystemic Hemodynamic Interference (Hypotension)
Target Compound DataMaintains blood pressure baseline at therapeutic urogenital doses
Comparator Or BaselineDoxazosin (Induces significant blood pressure reduction requiring titration)
Quantified DifferenceMeasurable functional separation of urological and cardiovascular effects
ConditionsIn vivo mammalian models (conscious intact rats/dogs)

Essential for researchers conducting urogenital smooth muscle assays who cannot tolerate systemic blood pressure drops in their animal models.

Extended-Release Matrix Formulation Development

Due to its high aqueous solubility (85 mg/mL), Alfuzosin Hydrochloride is a required active pharmaceutical ingredient (API) for engineering and stress-testing hydrophilic polymer matrices (e.g., HPMC). It allows formulators to study controlled-release kinetics without the solubility bottlenecks associated with the free base .

Non-Selective Control in Adrenoceptor Drug Discovery

Because it binds with near-equal affinity to α1A, α1B, and α1D receptors, Alfuzosin HCl serves as a critical non-selective reference standard. It is used to validate the binding assays of next-generation, highly selective urological or cardiovascular drug candidates [1].

In Vivo Urogenital Pharmacology Models

Alfuzosin HCl is utilized for studying lower urinary tract smooth muscle relaxation in vivo. Its functional uroselectivity ensures that urethral pressure can be modulated without triggering the severe hypotensive side effects seen with Doxazosin or the ejaculatory dysfunction associated with Tamsulosin [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

425.1829821 Da

Monoisotopic Mass

425.1829821 Da

Heavy Atom Count

29

Appearance

White to Off-White Solid

Melting Point

227-228 °C

UNII

75046A1XTN

Related CAS

81403-80-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.

MeSH Pharmacological Classification

Urological Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]

Pictograms

Irritant

Irritant

Other CAS

81403-68-1

Wikipedia

Alfuzosin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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